![molecular formula C11H18Cl2N2 B2665343 N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride CAS No. 1282345-44-1](/img/structure/B2665343.png)
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride
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Overview
Description
“N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,13H,5-6,12H2,1-2H3 . This indicates that the compound has a tetrahydroquinoline core with two methyl groups attached to the nitrogen atom.Scientific Research Applications
- Targeting Diverse Health Conditions : Its chemical scaffold allows for the development of drugs targeting various health conditions, including neurological disorders, cancer, and infectious diseases .
- Meldrum’s Acid Assisted Reactions : Researchers have explored the use of this compound in Meldrum’s acid-assisted reactions. For example, it has been employed in the formation of tetrahydroquinolin-2-one derivatives, which are valuable intermediates in organic synthesis .
Medicinal Chemistry and Drug Development
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10;;/h5-6,8,12H,3-4,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMIEMQSWTLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCCN2)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride |
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